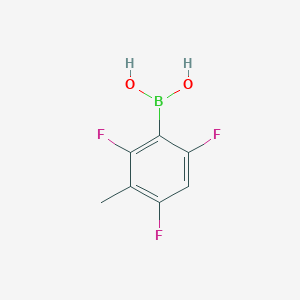
2,4,6-Trifluoro-3-methylphenylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluoro-3-methylphenylboronic acid: (CAS Number: 1140438-96-5, MDL Number: MFCD09836184) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of trifluoromethyl groups and a boronic acid moiety, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 3-methylphenylboronic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the trifluorinated product.
Halogen Exchange: Another method involves the halogen exchange reaction where 3-chloro-2,4,6-trifluorotoluene is reacted with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 2,4,6-trifluoro-3-methylphenylboronic acid often involves large-scale halogen exchange reactions due to their efficiency and high yield. The process is optimized to ensure minimal by-products and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of various substituted phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethylphenol derivatives.
Reduction: Formation of 3-methylphenylboronic acid.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
Scientific Research Applications
2,4,6-Trifluoro-3-methylphenylboronic acid is extensively used in scientific research due to its unique chemical properties:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,4,6-trifluoro-3-methylphenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl groups, making it less reactive in certain cross-coupling reactions.
3-Methylphenylboronic Acid: Similar structure but without the trifluoromethyl groups, resulting in different reactivity and selectivity.
2,4,6-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: 2,4,6-Trifluoro-3-methylphenylboronic acid is unique due to the presence of both trifluoromethyl and boronic acid groups, which enhance its reactivity and selectivity in various chemical reactions. This combination makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C7H6BF3O2 |
|---|---|
Molecular Weight |
189.93 g/mol |
IUPAC Name |
(2,4,6-trifluoro-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,12-13H,1H3 |
InChI Key |
ATGZNBFLYKFGLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
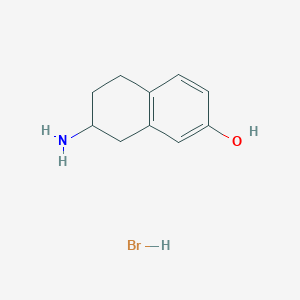
![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
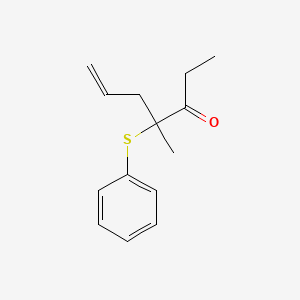
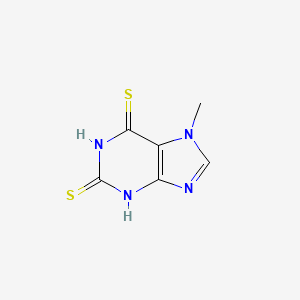

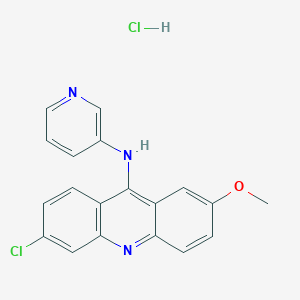
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

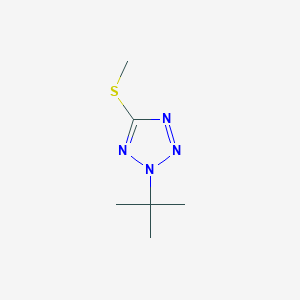
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
